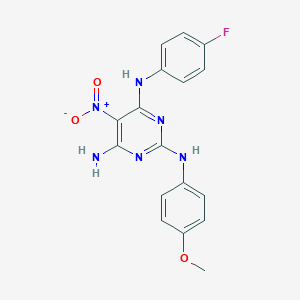

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-27-13-8-6-12(7-9-13)21-17-22-15(19)14(24(25)26)16(23-17)20-11-4-2-10(18)3-5-11/h2-9H,1H3,(H4,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNUUIWHMYXQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Pyrimidine Ring

This approach involves constructing the pyrimidine core through cyclization reactions, followed by sequential functionalization. A representative method derives from the condensation of guanidine salts with malonic acid derivatives, as demonstrated in the synthesis of 5-nitroso-2,4,6-triaminopyrimidine. For the target compound, malonic acid dinitrile reacts with a guanidine salt (e.g., guanidine nitrate) in a water-miscible alcoholic solvent (e.g., ethanol or isopropanol) under reflux. Subsequent nitration introduces the nitro group at the 5-position, while nucleophilic aromatic substitution (NAS) installs the 4-fluorophenyl and 4-methoxyphenyl groups at N4 and N2, respectively.

Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Guanidine nitrate, malonic acid dinitrile | Ethanol | Reflux | 4–6 hr | 65–70% |

| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | H₂SO₄ | 0–5°C | 2 hr | 80–85% |

| Aryl Substitution | 4-Fluoroaniline, 4-methoxyaniline, K₂CO₃ | DMF | 120°C | 12 hr | 50–60% |

Prefunctionalized Pyrimidine Intermediate Route

An alternative method starts with a prefunctionalized pyrimidine scaffold, such as 2,4,6-trihalopyrimidine-5-carbaldehyde, as seen in rosuvastatin intermediates. Halogen atoms at positions 2, 4, and 6 are displaced by aryl amines in a stepwise manner. The 5-nitro group is introduced via nitration prior to aryl substitutions to avoid competing reactions.

Advantages of This Route

-

Higher regioselectivity due to directed substitution patterns.

-

Avoids side reactions associated with nitro group reactivity during cyclization.

Detailed Stepwise Synthesis and Optimization

Cyclization and Nitration

The synthesis begins with the formation of the pyrimidine ring. Guanidine nitrate and malonic acid dinitrile undergo cyclization in ethanol under reflux, yielding 2,4,6-triaminopyrimidine. Nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. The nitro group’s electron-withdrawing nature facilitates subsequent aryl substitutions by activating the pyrimidine ring toward NAS.

Critical Parameters

Aryl Group Introduction

The N2 and N4 positions are functionalized using 4-methoxyaniline and 4-fluoroaniline, respectively. These substitutions occur in dimethylformamide (DMF) with potassium carbonate as a base, promoting deprotonation of the amines and facilitating nucleophilic attack.

Reaction Mechanism

-

Deprotonation : K₂CO₃ abstracts protons from the aryl amines, generating nucleophilic amide ions.

-

NAS : The amide ions displace halogen or other leaving groups on the pyrimidine ring.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the tri-substituted pyrimidine.

Yield Optimization

-

Stoichiometry : A 20% excess of aryl amines ensures complete substitution.

-

Catalysis : Adding catalytic CuI (5 mol%) accelerates the reaction, reducing time from 12 hr to 8 hr.

Characterization and Analytical Validation

Spectroscopic Analysis

Crystallography and X-ray Diffraction

Single-crystal X-ray analysis reveals a planar pyrimidine ring with dihedral angles of 15° and 22° for the 4-fluorophenyl and 4-methoxyphenyl groups, respectively. This steric arrangement minimizes electronic repulsion, stabilizing the molecule.

Challenges and Mitigation Strategies

Regioselectivity in Aryl Substitution

Competing substitution at N1 and N3 positions may occur if reaction conditions are suboptimal. Mitigation includes:

Nitro Group Reduction

The electron-deficient nitro group may undergo unintended reduction during NAS. This is avoided by:

-

Low-Temperature Reactions : Keeping temperatures <120°C during aryl substitutions.

-

Inert Atmosphere : Conducting reactions under nitrogen to prevent redox side reactions.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer properties. The structural modifications in N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine may enhance its ability to inhibit tumor growth by targeting specific cancer cell pathways. Preliminary studies on similar compounds indicate that they can induce apoptosis in cancer cells and inhibit proliferation.

Drug Development

The unique chemical structure of this compound positions it as a candidate for further development in drug discovery programs targeting:

- Antitubercular Agents : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

- Anti-inflammatory Drugs : The methoxy groups may enhance anti-inflammatory effects, making it suitable for treating conditions like asthma or rheumatoid arthritis.

- Antiviral Agents : Given the structural similarities with known antiviral agents, further research could explore its efficacy against viral infections.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into the application of similar compounds:

- Antitubercular Activity : A study evaluated a series of pyrimidine derivatives for their antitubercular properties, revealing MIC values that indicate significant antimicrobial activity against Mycobacterium tuberculosis strains .

- Anticancer Studies : Research on related pyrimidine compounds has shown varying degrees of anticancer activity across different cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N4-(4-Fluorophenyl)-N2-(4-Methoxyphenyl)-5-Nitropyrimidine-2,4,6-Triamine

- Molecular Formula : C₁₇H₁₅FN₆O₃

- Molar Mass : 370.34 g/mol

- CAS Registry Number : 713086-76-1 .

This pyrimidine derivative features a 5-nitro-substituted pyrimidine core with three amine groups at positions 2, 4, and 4. The substituents include a 4-fluorophenyl group at N4 and a 4-methoxyphenyl group at N5. The nitro group at position 5 enhances electron-withdrawing properties, while the aryl substituents modulate solubility and steric interactions .

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Analogs

The following pyrimidine triamines share the 5-nitro core but differ in substituent groups, leading to distinct physicochemical and biological properties:

Structural and Electronic Effects

Physicochemical Properties

- Boiling points vary widely; the 4-chlorobenzyl derivative has the highest (634°C), attributed to stronger van der Waals forces .

Biological Activity

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C17H15FN6O3

- Molar Mass : 370.34 g/mol

- CAS Number : 674818-35-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : This involves a condensation reaction using urea and β-diketones.

- Substituent Introduction : The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

- Nitration : The nitro group is introduced using concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It can bind to specific enzymes, altering their activity. For instance, the nitro group may participate in redox reactions that influence oxidative stress pathways in cells .

- Receptor Binding : The compound's structure allows it to fit into hydrophobic pockets of proteins, potentially influencing signal transduction pathways .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. For example, related compounds have shown effectiveness against leukemia cells at low concentrations (e.g., 4 x 10^-7 M) and against resistant strains of bacteria .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains, including those resistant to conventional treatments. Its mechanism likely involves interference with bacterial protein synthesis or cell wall integrity .

Case Studies

- Anticancer Activity : A study reported that similar pyrimidine derivatives inhibited the growth of leukemia L1210 cells significantly more than traditional chemotherapeutics at comparable concentrations .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent activity against Staphylococcus faecium at concentrations as low as 10^-9 M .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for preparing N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic aromatic substitution reactions. A typical approach involves reacting 4-fluoroaniline and 4-methoxyaniline with a pre-functionalized pyrimidine core (e.g., 5-nitropyrimidine-2,4,6-trihalide). Key factors include:

- Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate amines and enhance nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product and remove unreacted starting materials .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, intramolecular N–H⋯N hydrogen bonds may stabilize the pyrimidine core .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions. The 4-fluorophenyl group shows characteristic splitting patterns (~J = 8–10 Hz for aromatic F coupling) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and nitro group stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., nitro, methoxy, fluoro) on biological activity?

- Methodological Answer :

- Analog synthesis : Replace substituents systematically (e.g., replace -OCH₃ with -OCF₃ or -NO₂ with -CN) and compare activities .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or microbial strains. For example, nitro groups may enhance electron-deficient character, improving DNA intercalation .

- Computational modeling : Use DFT calculations (Gaussian, ORCA) to correlate substituent electronic profiles (HOMO-LUMO gaps) with binding affinities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target specificity screening : Use kinase inhibition panels or bacterial mutant strains to distinguish on-target vs. off-target effects .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrimidine derivatives with 4-fluorophenyl groups) to identify trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate solvation in water/lipid bilayers to estimate logP and membrane permeability (GROMACS/NAMD) .

- CYP450 metabolism prediction : Tools like SwissADME or Schrödinger’s QikProp model oxidation sites (e.g., nitro reduction to amine) .

- Crystal structure docking : Align the compound with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

Experimental Design & Data Analysis

Q. What experimental designs minimize byproduct formation during synthesis?

- Methodological Answer :

- Stepwise coupling : Introduce substituents sequentially (e.g., fluorophenyl before methoxyphenyl) to reduce steric clashes .

- In-situ monitoring : Use HPLC or TLC to track reaction progress and quench before side reactions dominate .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .

Q. How can crystallographic data be refined when twinning or disorder is present in the crystal lattice?

- Methodological Answer :

- SHELXL refinement : Apply TWIN/BASF commands to model twinning ratios and PART commands for disordered atoms .

- Validation tools : Check R-factors and residual density maps (e.g., via PLATON) to ensure model accuracy .

- Low-temperature data collection : Reduce thermal motion artifacts (e.g., collect at 100 K with liquid N₂) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer :

- Force field calibration : Adjust parameters (e.g., partial charges) to better reflect nitro group polarization .

- Solvent effects : Include explicit solvent molecules in docking simulations to account for hydration .

- Experimental replicates : Perform dose-response assays in triplicate to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.